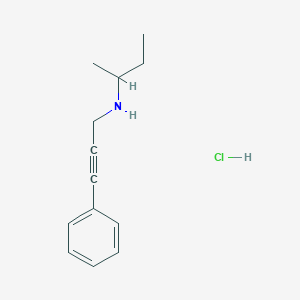

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride

Description

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride is a secondary amine hydrochloride derivative characterized by a phenylpropynyl backbone and a branched sec-butyl substituent. Structurally, the sec-butyl group (1-methylpropyl) introduces steric hindrance, which may influence reactivity, solubility, and biological interactions compared to linear alkyl analogs .

The synthesis of similar sec-butyl-containing amines often involves nucleophilic substitution or hydroamination reactions. For instance, sec-butylamine has been used in THF-mediated reactions with triazine derivatives at elevated temperatures (75°C) to form structurally complex amines .

Properties

IUPAC Name |

N-(3-phenylprop-2-ynyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSARMAPBOZOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC#CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051363-50-8 | |

| Record name | 2-Butanamine, N-(3-phenyl-2-propyn-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051363-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-3

Biological Activity

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride, a compound with the molecular formula C13H17ClN and a molecular weight of approximately 227.74 g/mol, has garnered attention for its potential biological activities. This article reviews its biological activity, mechanism of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Overview

This compound is characterized by its propynyl amine structure, which includes a phenyl group and a sec-butyl substituent. The hydrochloride form enhances its solubility in water, facilitating laboratory handling and application in biological studies.

The primary mechanism of action for this compound involves its interaction with dopamine β-hydroxylase . By inhibiting this enzyme, the compound prevents the conversion of dopamine to norepinephrine, potentially influencing neurotransmitter levels and associated physiological responses.

Key Mechanisms

- Inhibition of Dopamine β-Hydroxylase : This inhibition may lead to increased dopamine levels, which can affect mood and cognitive functions.

- Potential Interaction with Other Targets : While specific interactions beyond dopamine β-hydroxylase require further investigation, preliminary studies suggest that compounds with similar structures may interact with various biological targets related to neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Due to its role as a dopamine β-hydroxylase inhibitor, it may have implications in treating conditions such as depression or anxiety by modulating neurotransmitter dynamics.

- Anticancer Properties : Similar propargylamines have shown cytotoxic effects against various cancer cell lines. For instance, compounds within this class have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activity Summary

Scientific Research Applications

Chemical Properties and Structure

N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride has the molecular formula and is characterized by its unique propargylamine structure. The compound's synthesis typically involves the reaction of sec-butyl amine with 3-phenylpropyne, resulting in a hydrochloride salt form that enhances its stability and solubility in biological systems.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new chemical entities.

Biology

- Enzyme Inhibition : this compound is recognized as an inhibitor of dopamine β-hydroxylase, an enzyme critical for converting dopamine into norepinephrine. This inhibition can significantly affect neurotransmitter dynamics and has implications for studying neurological disorders such as depression and anxiety .

- Potential Therapeutic Applications : Research is ongoing to explore the therapeutic potential of this compound in treating conditions associated with dysregulated norepinephrine levels. Its role as a competitive inhibitor suggests it may help modulate neurotransmitter systems effectively.

Medicine

- Drug Development : The compound's ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in creating medications targeting neurological conditions. Ongoing studies aim to elucidate its pharmacokinetic and pharmacodynamic properties to assess its viability as a therapeutic agent.

Industry

- Specialty Chemicals Production : this compound is also utilized in producing specialty chemicals and materials, contributing to advancements in material science and chemical engineering.

Case Study 1: Neurotransmitter Regulation

A study investigated the effects of this compound on norepinephrine levels in animal models. The results indicated a significant decrease in norepinephrine production following administration, supporting its potential use in managing anxiety disorders .

Case Study 2: Synthesis of Novel Compounds

In another research project, this compound was utilized as a precursor to synthesize novel propargylamines with enhanced biological activity. The derivatives demonstrated improved binding affinity to dopamine receptors, indicating potential applications in treating neuropsychiatric disorders .

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes oxidation to form carbonyl derivatives. For example, oxidation with strong oxidizing agents like KMnO₄ or ozone yields phenylglyoxylic acid derivatives via cleavage of the carbon-carbon triple bond. The presence of the secondary butyl amine group can influence reaction kinetics by altering electron density at the alkyne site.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ | Phenylglyoxylic acid | Acidic, aqueous, 0–5°C |

| O₃ | Carbonyl intermediates | -78°C, CH₂Cl₂ |

Nucleophilic Conjugate Additions

The activated alkyne participates in Michael addition reactions with nucleophiles (e.g., thiols, amines). Studies show that substituents on the alkyne significantly affect reaction rates and stereoselectivity :

| β-Substituent | Reaction Rate | Z/E Ratio | Catalyst |

|---|---|---|---|

| –COOEt | Fast | 87:13 | DBU |

| –n-Bu | Moderate | 66:34 | TBD |

| –Ph | Slow | 75:25 | NEt₃ |

Solvent polarity also plays a critical role in stereochemical outcomes. Polar solvents like water favor Z-isomer formation due to stabilization of the enolate intermediate :

| Solvent | Dielectric Constant | Z-Isomer (%) |

|---|---|---|

| H₂O | 80.1 | 97% |

| DMSO | 46.7 | 78% |

| Toluene | 2.38 | 25% |

Cross-Coupling Reactions

The propynyl group enables participation in transition metal-catalyzed cross-coupling reactions. For instance, Suzuki–Miyaura coupling with aryl boronic acids forms extended π-conjugated systems . Palladium catalysts (e.g., Pd(PPh₃)₄) are typically employed under mild conditions:

Example Reaction:

Key factors affecting yields include steric hindrance from the sec-butyl group and electronic effects of the phenyl ring .

Amine-Facilitated Reactions

The secondary amine group undergoes alkylation and acylation. For example, reaction with butyl halides forms quaternary ammonium salts, while acylation with acetic anhydride produces amides . These reactions are pH-dependent, with optimal yields in basic media .

Synthetic Pathway for Amine Alkylation:

-

Nucleophilic attack by the amine on an alkyl halide.

-

Protonation with HCl to form the hydrochloride salt.

Enzymatic Interactions

The compound inhibits dopamine β-hydroxylase (DBH), an enzyme converting dopamine to norepinephrine. This occurs via competitive binding to the active site, with an IC₅₀ of ~2.5 μM. Such inhibition has implications for neurological disorder research.

Stability and Side Reactions

Comparison with Similar Compounds

3-Phenyl-2-propyn-1-amine Hydrochloride (GEO-02872)

- Molecular Formula : C₉H₈ClN

- Key Differences : Lacks the sec-butyl group, resulting in reduced steric bulk. This structural simplicity may enhance reactivity in coupling reactions but reduce selectivity in chiral environments.

- Applications : Used as a precursor for click chemistry and metal-catalyzed transformations .

N-[1-(3-(Trifluoromethyl)phenyl)propan-2-yl]butan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₂₀F₃N·HCl

- Key Differences : Incorporates a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability. The branched isopropyl group on the propan-2-yl backbone contrasts with the linear propynyl chain in the target compound.

- Purity : >95% (HPLC), indicating robust synthetic protocols despite structural complexity .

Butyl-Substituted Compounds

sec-Butyl Chloroformate

- Relevance : Highlights the impact of branching on chemical behavior; the sec-butyl group in the target compound may similarly influence stability or bioactivity.

Baccatin III sec-Butyl Ester

- Structural Context : A taxane derivative with a sec-butyl ester group.

- Key Insight: The sec-butyl substituent improves solubility in nonpolar solvents compared to n-butyl analogs, suggesting similar benefits in the target compound’s physicochemical profile .

Data Tables

Table 1: Structural and Commercial Comparison of Key Amine Hydrochlorides

Table 2: Impact of Alkyl Branching on Compound Properties

Q & A

Q. What synthetic methodologies are validated for preparing N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride with high purity?

The compound can be synthesized via hydroamination strategies using transition-metal catalysts. For example, rhodium-catalyzed hydroamination of alkynes with secondary amines (e.g., N-(sec-butyl)hydroxylamine) has been demonstrated to yield structurally analogous propargylamine derivatives. Post-synthesis purification typically involves column chromatography with gradients of methanol/dichloromethane and triethylamine to resolve diastereomers . Purity validation (>98%) is achievable via HPLC with UV detection, as described in analytical protocols for related amines .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Ensure crystals are grown in inert, non-reactive solvents to avoid decomposition. Data collection parameters (e.g., resolution, redundancy) should align with guidelines for propargylamine derivatives to minimize errors in bond-length and angle determinations .

Q. What safety protocols are recommended for handling this compound?

While direct toxicity data are limited, analogous sec-butyl-containing compounds (e.g., sec-butyl acetate) require stringent precautions:

- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C .

- Use spark-resistant tools and grounded equipment during transfers to mitigate flammability risks .

- Conduct reactions in fume hoods with personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. For example:

- NMR : Use deuterated DMSO or CDCl3 to assess solvent-induced shifts. Compare experimental H/C NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-311+G(d,p)).

- IR : Assign peaks using ACD/Labs Percepta’s PhysChem Module (if validated for propargylamines) .

Cross-validate findings with high-resolution mass spectrometry (HRMS) and SCXRD to confirm molecular integrity .

Q. What mechanistic insights govern the compound’s reactivity in catalytic systems?

The propargylamine moiety participates in cycloadditions and metal-mediated coupling reactions. Computational studies (e.g., DFT) can model transition states for alkyne-amine interactions. For example:

- Rhodium-catalyzed hydroamination proceeds via oxidative alkyne insertion into Rh–N bonds, followed by protonolysis .

- Steric effects from the sec-butyl group may influence regioselectivity in click chemistry applications.

Q. How can researchers address low yields in scaled-up syntheses?

Optimize reaction parameters using design-of-experiments (DoE) approaches:

- Temperature : Screen 25–80°C to balance kinetics and decomposition.

- Catalyst loading : Test 1–5 mol% Rh(I) or Au(I) catalysts for turnover efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance amine nucleophilicity but risk side reactions.

Monitor intermediates via LC-MS to identify bottlenecks (e.g., imine byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.